Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate
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Overview
Description
Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate is an organic compound with a complex aromatic structure It is characterized by the presence of methoxy and methoxycarbonyl functional groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 3-methoxy-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This is followed by a Friedel-Crafts acylation reaction where the esterified product reacts with 4-(methoxycarbonyl)benzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability. Solvent recovery and recycling are also integral to industrial processes to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydroxide can replace the methoxy group with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Phenols.
Scientific Research Applications
Chemistry
In organic chemistry, Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving esterases and oxidases. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and resins. Its aromatic structure contributes to the rigidity and thermal stability of the resulting materials, which are useful in coatings, adhesives, and high-performance plastics.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate in biological systems involves its interaction with specific enzymes. Esterases can hydrolyze the ester bonds, releasing methanol and the corresponding acid. This hydrolysis can affect cellular processes by altering the local concentration of active compounds and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxybenzoate: Lacks the additional methoxycarbonylphenyl group, making it less complex.
Methyl 4-methoxybenzoate: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Ethyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate: Similar but with an ethyl ester instead of a methyl ester, which can influence its physical properties and reactivity.
Uniqueness
Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate is unique due to its specific substitution pattern, which provides distinct reactivity and potential for diverse applications. Its combination of methoxy and methoxycarbonyl groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
methyl 3-methoxy-5-(4-methoxycarbonylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-15-9-13(8-14(10-15)17(19)22-3)11-4-6-12(7-5-11)16(18)21-2/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYGEGOAUCAUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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